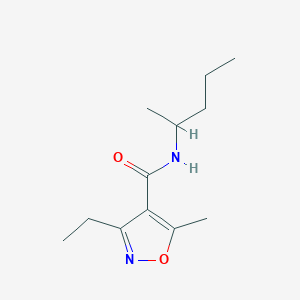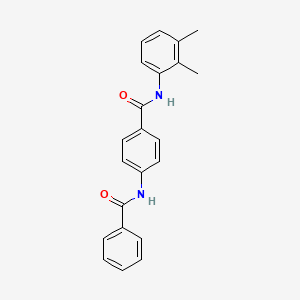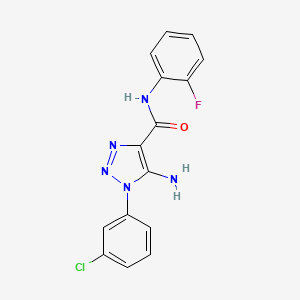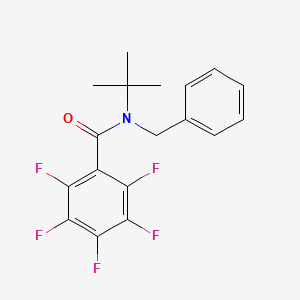![molecular formula C19H13FN2OS B4547950 3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4547950.png)
3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Descripción general
Descripción
3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H13FN2OS and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.07326238 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
The compound 3-(4-fluorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been explored for their potential anticancer properties. Research has demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines, such as lung carcinoma (A-549) and adenocarcinoma mammary gland (MDA-MB-231). These compounds, particularly when synthesized under microwave irradiation, have shown promising results, with some being more potent than the standard drug Cisplatin. Additionally, the ability of these compounds to cause DNA cleavage has been investigated, suggesting a mechanism of action involving interference with the genetic material of cancer cells (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular Agents
Derivatives of this compound have also been designed and synthesized for their application as novel antitubercular agents. Studies reveal that these compounds exhibit potent activity against Mycobacterium tuberculosis, with minimal cytotoxicity against mammalian cells. The presence of fluorobenzyl and phenyl substituents contributes to the antitubercular activity, and DNA cleavage studies suggest these compounds can effectively interact with bacterial DNA, leading to potential applications in treating tuberculosis (Reddy, Hosamani, & Devarajegowda, 2015).
Larvicidal Activity
Research into the larvicidal properties of derivatives of this compound has shown that certain compounds exhibit significant activity against larval stages of pests. These findings could lead to the development of new pest control agents, especially for combating mosquito-borne diseases (Gorle et al., 2016).
Antibacterial and Antifungal Properties
The exploration of this compound derivatives in antimicrobial research has yielded compounds with potent antibacterial and antifungal effects. These compounds have been tested against various strains of bacteria and fungi, including drug-resistant strains, showcasing their potential as new antimicrobial agents (Pathak, Chawla, & Saraf, 2011); (Kahveci et al., 2020).
Anticonvulsant and Antidepressant Activities
Derivatives of this compound have been investigated for their potential in treating neurological disorders. Studies have shown that some derivatives exhibit promising anticonvulsant and antidepressant activities, highlighting their potential for development into therapeutic agents for epilepsy and depression (Zhang et al., 2016).
Propiedades
IUPAC Name |
3-[(4-fluorophenyl)methyl]-6-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS/c20-15-8-6-13(7-9-15)11-22-12-21-18-16(19(22)23)10-17(24-18)14-4-2-1-3-5-14/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSPMBFNJDQYKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4547885.png)
![3-cyclopropyl-6-[4-(difluoromethoxy)-3-methoxyphenyl]-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4547897.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4547908.png)

![2-({3-[(propan-2-yloxy)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4547917.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B4547921.png)

![(4E)-2-(2-fluorophenyl)-4-[[2-[2-(3-methoxyphenoxy)ethoxy]-5-methylphenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4547931.png)
![N-{2,2-bis[(4-methylphenyl)sulfonyl]vinyl}-4-chloroaniline](/img/structure/B4547934.png)

![N-(2-cyanophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4547947.png)

![4-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4547974.png)

